molecular formula C16H14N2O4 B2844157 Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate CAS No. 303146-40-9

Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate

Cat. No.: B2844157
CAS No.: 303146-40-9
M. Wt: 298.298
InChI Key: IILXTXAOCSYJQE-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyano group, a methoxyphenoxy group, and a methyl group attached to the nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate typically involves the reaction of 2-methoxyphenol with a suitable nicotinic acid derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate involves its interaction with specific molecular targets. The cyano group and methoxyphenoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate
  • Methyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate

Uniqueness

Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinate core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-12(16(19)21-3)8-11(9-17)15(18-10)22-14-7-5-4-6-13(14)20-2/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILXTXAOCSYJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=CC=C2OC)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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